molecular formula C16H17NO2 B263117 N-benzyl-3-methoxy-N-methylbenzamide

N-benzyl-3-methoxy-N-methylbenzamide

Cat. No. B263117
M. Wt: 255.31 g/mol
InChI Key: UEZXKKRLOIXLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-methoxy-N-methylbenzamide, also known as BZ-1, is a chemical compound that has been studied for its potential applications in scientific research. It is a benzamide derivative that is structurally similar to other psychoactive compounds, such as benzodiazepines and phenethylamines. In

Scientific Research Applications

N-benzyl-3-methoxy-N-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, and may have potential applications in the treatment of anxiety and sleep disorders. N-benzyl-3-methoxy-N-methylbenzamide has also been studied for its potential as a research tool for studying the GABA-A receptor, which is a target of many psychoactive compounds.

Mechanism of Action

N-benzyl-3-methoxy-N-methylbenzamide is believed to exert its effects through modulation of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. It acts as a positive allosteric modulator of the receptor, enhancing the effects of GABA and increasing chloride ion influx into the neuron. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release, resulting in the anxiolytic and sedative effects of N-benzyl-3-methoxy-N-methylbenzamide.
Biochemical and Physiological Effects:
N-benzyl-3-methoxy-N-methylbenzamide has been shown to have anxiolytic and sedative effects in animal models, and may have potential applications in the treatment of anxiety and sleep disorders. It has also been shown to have anticonvulsant effects in animal models, suggesting that it may have potential applications in the treatment of epilepsy. N-benzyl-3-methoxy-N-methylbenzamide has been shown to have a relatively short half-life in vivo, which may limit its clinical applications.

Advantages and Limitations for Lab Experiments

N-benzyl-3-methoxy-N-methylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. N-benzyl-3-methoxy-N-methylbenzamide has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the receptor. However, N-benzyl-3-methoxy-N-methylbenzamide has several limitations for use in laboratory experiments. It has a relatively short half-life in vivo, which may limit its usefulness in animal studies. It also has a low solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of N-benzyl-3-methoxy-N-methylbenzamide. One area of research is the development of more potent and selective N-benzyl-3-methoxy-N-methylbenzamide analogues, which may have improved pharmacological properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-benzyl-3-methoxy-N-methylbenzamide in vivo, which may provide insights into its potential clinical applications. Finally, the study of the effects of N-benzyl-3-methoxy-N-methylbenzamide on other neurotransmitter systems, such as the glutamate system, may provide new avenues for the development of novel psychoactive compounds.

Synthesis Methods

The synthesis of N-benzyl-3-methoxy-N-methylbenzamide involves several steps, including the reaction of benzyl chloride with 3-methoxyaniline to form N-benzyl-3-methoxyaniline. This intermediate is then reacted with methyl chloroformate to form N-benzyl-3-methoxy-N-methylcarbamate. Finally, the carbamate is hydrolyzed to form N-benzyl-3-methoxy-N-methylbenzamide. The synthesis of N-benzyl-3-methoxy-N-methylbenzamide is relatively simple and can be carried out using standard laboratory equipment.

properties

Product Name

N-benzyl-3-methoxy-N-methylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-17(12-13-7-4-3-5-8-13)16(18)14-9-6-10-15(11-14)19-2/h3-11H,12H2,1-2H3

InChI Key

UEZXKKRLOIXLST-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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